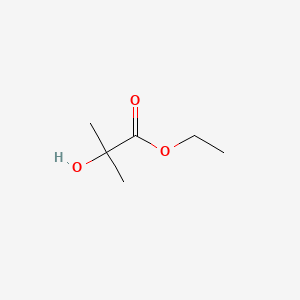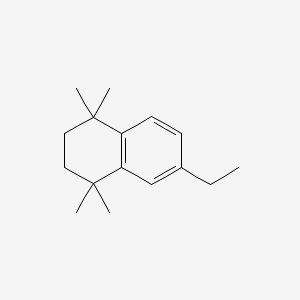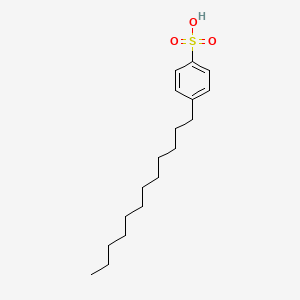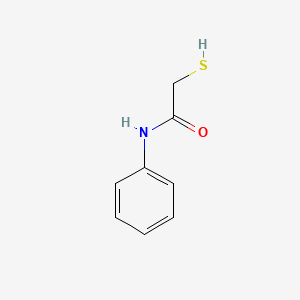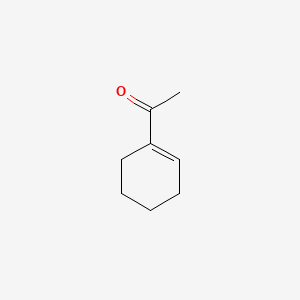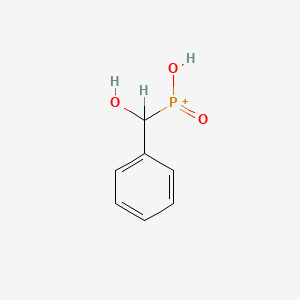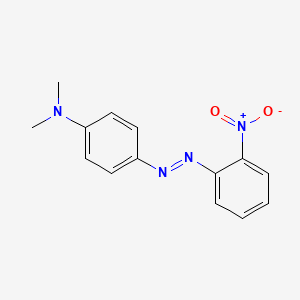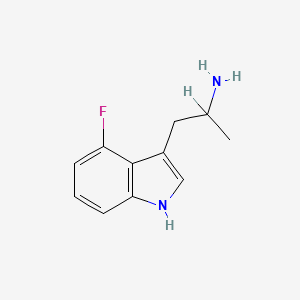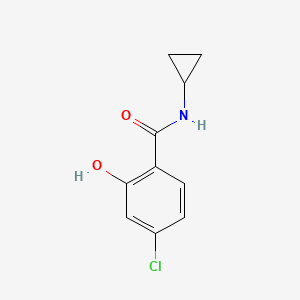
4-chloro-N-cyclopropyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopropyl-2-hydroxybenzamide is a synthetic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-chloro-N-cyclopropyl-2-hydroxybenzamide is 1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-chloro-N-cyclopropyl-2-hydroxybenzamide is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Medicine
In the field of medicine, 4-chloro-N-cyclopropyl-2-hydroxybenzamide is explored for its potential therapeutic properties. Its structural similarity to other benzamide derivatives, which are known to have biological activity, suggests it could be useful in drug development. For instance, it may serve as a lead compound in the synthesis of new analgesics or anti-inflammatory agents due to the presence of the hydroxybenzamide moiety .
Agriculture
As an agricultural chemical, this compound could be investigated for its fungicidal or herbicidal properties. The chloro and hydroxy groups may interact with enzymes or proteins in pests or weeds, leading to the development of new pesticides or growth regulators that are more environmentally friendly and target-specific .
Material Science
In material science, 4-chloro-N-cyclopropyl-2-hydroxybenzamide might be used as a precursor for advanced polymers. Its robust molecular structure could impart strength and flexibility when incorporated into polymer chains, potentially leading to new materials with unique properties for industrial applications .
Environmental Science
This compound’s potential environmental applications include serving as a model compound for studying the degradation of chlorinated organic compounds in the environment. Understanding its breakdown could help in assessing the environmental impact of similar compounds and aid in the development of better waste management strategies .
Biochemistry
Biochemically, 4-chloro-N-cyclopropyl-2-hydroxybenzamide could be used in enzyme inhibition studies. It may bind to active sites of certain enzymes, thus acting as an inhibitor or modulator, which can be valuable in understanding metabolic pathways and designing drugs that target specific biochemical reactions .
Pharmacology
In pharmacology, the compound could be evaluated for its pharmacokinetics and pharmacodynamics. Research might focus on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interactions with various receptors in the body .
Analytical Chemistry
Analytically, 4-chloro-N-cyclopropyl-2-hydroxybenzamide could be used as a standard or reference compound in chromatography and spectroscopy. Its unique chemical signature allows it to be a benchmark for calibrating instruments or comparing with other substances in qualitative and quantitative analyses .
Chemical Engineering
From a chemical engineering perspective, the compound’s synthesis and scaling up could be of interest. Research may involve optimizing reaction conditions for its production, purification, and formulation, which is crucial for its commercial and practical applications .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-cyclopropyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUYALTBJYXGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopropyl-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)


